molecular formula C17H17ClN4OS B2610954 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea CAS No. 2034273-54-4

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea

Cat. No. B2610954
CAS RN: 2034273-54-4
M. Wt: 360.86
InChI Key: ADXDMJYMLITBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea, also known as PCBU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Hydrogel Formation and Rheology

One study investigated a compound structurally related to the query, focusing on its ability to form hydrogels in acidic conditions. The research highlighted how the morphology and rheology of these gels could be tuned by varying the anion identity, which affects the physical properties of the gels. Such tunability has implications for designing materials with specific mechanical properties for biomedical and technological applications (Lloyd & Steed, 2011).

Antibacterial Agents

Another study aimed at the synthesis of new heterocyclic compounds, including derivatives with sulfonamido moieties, to explore their potential as antibacterial agents. This demonstrates the interest in utilizing pyrazole and thiophene derivatives for developing new antimicrobial treatments, which could address the growing concern over antibiotic resistance (Azab, Youssef, & El‐Bordany, 2013).

Acaricidal Activity

The synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas and their evaluation for acaricidal activity highlight the potential agricultural applications of such compounds. Developing new acaricides is crucial for controlling mite populations that can damage crops, indicating the agricultural relevance of researching these chemicals (Xie Xian-ye, 2007).

Anti-cancer Properties

Research into N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α underscores the therapeutic potential of pyrazole and thiophene derivatives in oncology. The study's focus on the design and synthesis of potent inhibitors for a key protein involved in inflammatory responses and cancer provides a glimpse into how such compounds could contribute to novel cancer treatments (Getlik et al., 2012).

Gelation and Molecular Interactions

The exploration of gelation properties of pyrazole derivatives in the presence of urea solutions highlights the interest in understanding the molecular interactions and network formation capabilities of these compounds. Such research is essential for developing new materials with applications ranging from drug delivery systems to tissue engineering (Kirschbaum & Wadke, 1976).

Mechanism of Action

    Target of action

    Compounds containing a pyrazole ring, such as “1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea”, are known to have a wide range of biological activities . They can interact with various enzymes and receptors in the body, but the specific target would depend on the exact structure of the compound and its functional groups.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXDMJYMLITBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.